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molecular formula C7HCl2F3N2 B104139 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-42-5

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Cat. No. B104139
M. Wt: 240.99 g/mol
InChI Key: WRXXBTBGBXYHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05360806

Procedure details

11.3 g of 3-cyano-2,6-dichloro-4-trifluoromethylpyridine was gradually added to 22.6 ml of concentrated sulfuric acid, and then the mixture was heated and reacted at 100° C. for one hour. After completion of the reaction, the mixture was poured into ice water, whereupon white precipitates formed. The precipitates were collected by filtration, and the filtrate was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure to obtain a white solid. This solid and the precipitates previously obtained, were put together to obtain 9.2 g of 2,6-dichloro-4-trifluoromethyl-3-pyridine carboxamide.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([Cl:14])=[N:5][C:6]([Cl:13])=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10])#[N:2].S(=O)(=O)(O)[OH:16]>>[Cl:14][C:4]1[C:3]([C:1]([NH2:2])=[O:16])=[C:8]([C:9]([F:10])([F:12])[F:11])[CH:7]=[C:6]([Cl:13])[N:5]=1

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1C(F)(F)F)Cl)Cl
Name
Quantity
22.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
reacted at 100° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
whereupon white precipitates
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
CUSTOM
Type
CUSTOM
Details
This solid and the precipitates previously
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1C(=O)N)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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